molecular formula C13H17NO4 B12914536 3-[2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl]pyrrolidine-2,5-dione CAS No. 6278-76-8

3-[2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl]pyrrolidine-2,5-dione

Cat. No.: B12914536
CAS No.: 6278-76-8
M. Wt: 251.28 g/mol
InChI Key: UTGHRSAEFPGUFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl]pyrrolidine-2,5-dione is a chemical compound that belongs to the class of pyrrolidine-2,5-diones. This compound is characterized by a pyrrolidine ring substituted with a 2-oxoethyl group and a 5-methyl-2-oxocyclohexyl group. Pyrrolidine-2,5-diones are known for their versatility and are widely used in medicinal chemistry due to their bioactive properties .

Preparation Methods

The synthesis of 3-[2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl]pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a diketone can lead to the formation of the pyrrolidine-2,5-dione ring . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and temperature control.

Chemical Reactions Analysis

3-[2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl]pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-[2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl]pyrrolidine-2,5-dione can be compared with other pyrrolidine-2,5-dione derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

6278-76-8

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

3-[2-(5-methyl-2-oxocyclohexyl)-2-oxoethyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C13H17NO4/c1-7-2-3-10(15)9(4-7)11(16)5-8-6-12(17)14-13(8)18/h7-9H,2-6H2,1H3,(H,14,17,18)

InChI Key

UTGHRSAEFPGUFV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=O)C(C1)C(=O)CC2CC(=O)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.